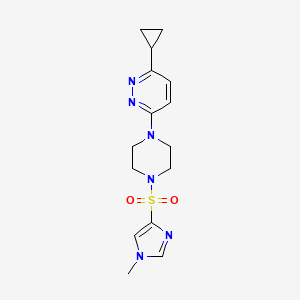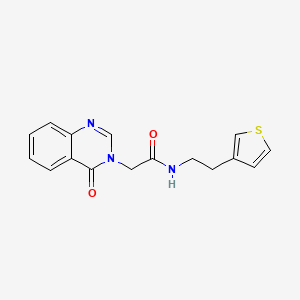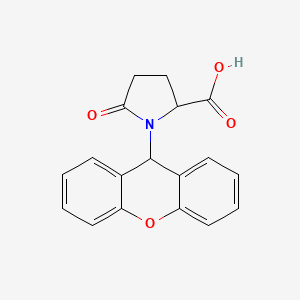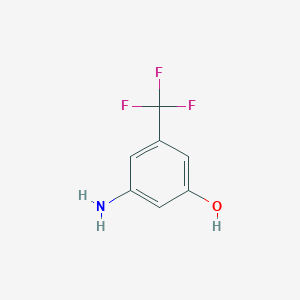
3-cyclopropyl-6-(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperazin-1-yl)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound involves several steps. One possible synthetic route could be the reaction of 1-methyl-1H-imidazole-4-carboxylic acid with cyclopropylamine, followed by sulfonylation using appropriate reagents. Detailed synthetic procedures and optimization conditions would need to be explored in relevant literature .
Molecular Structure Analysis
The molecular structure of 3-cyclopropyl-6-(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperazin-1-yl)pyridazine comprises a pyridazine ring fused with a piperazine ring. The cyclopropyl group and the sulfonyl substituent add complexity to its three-dimensional arrangement. Crystallographic studies can provide further insights into its conformation .
Chemical Reactions Analysis
The compound’s chemical reactivity may involve nucleophilic substitution, oxidation, or reduction reactions. Investigating its behavior under various conditions and its reactivity with different functional groups would be essential. Relevant studies could shed light on its reactivity patterns .
Physical And Chemical Properties Analysis
- Chemical Properties : Investigate its acidity/basicity, redox behavior, and any specific chemical reactions it undergoes. Spectroscopic techniques (NMR, IR, UV-Vis) can provide information .
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research into derivatives containing piperazine and imidazo[1,2-b]pyridazine moieties, such as 3-cyclopropyl-6-(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperazin-1-yl)pyridazine, has shown promise in antimicrobial applications. For instance, sulfonamide and amide derivatives incorporating these structures were synthesized and evaluated for in vitro antimicrobial activity against a range of gram-positive and gram-negative bacteria, as well as antifungal and antimalarial activity (Bhatt, Kant, & Singh, 2016). Similarly, novel heterocyclic compounds containing a sulfonamido moiety were synthesized for their potential as antibacterial agents, with several compounds showing high activities (Azab, Youssef, & El-Bordany, 2013).
Antidiabetic and Insulinotropic Activities
Triazolo-pyridazine-6-yl-substituted piperazines have been synthesized and evaluated for their dipeptidyl peptidase-4 (DPP-4) inhibition potentials, indicating their potential as anti-diabetic medications. These compounds were assessed for their ability to enhance insulin secretion and showed significant antioxidant and insulinotropic activity, highlighting their application in managing diabetes (Bindu, Vijayalakshmi, & Manikandan, 2019).
Anticancer Activity
Further research has been conducted into the antiproliferative effects of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines, revealing the potential of certain compounds as anticancer agents. These findings demonstrate the versatility of such derivatives in targeting cancer cells, providing a foundation for future cancer therapy development (Mallesha et al., 2012).
Anti-inflammatory and Analgesic Agents
Aromatic sulfonamide derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities, showing promising results compared to the reference drug celecoxib. These derivatives exhibited a complete safety profile on the gastrointestinal tract system, suggesting their potential as safer alternatives for managing pain and inflammation (Abbas et al., 2016).
Antimicrobial and DHFR Inhibition Activity
A novel series of pyrazole analogues, including various heterocyclic hybrids, was designed and synthesized for antimicrobial and dihydrofolate reductase (DHFR) inhibition activity. Compounds with benzenesulphonamide moieties showed excellent broad-spectrum antimicrobial activity and potent DHFR inhibition, comparable to established drugs. These results highlight the potential of pyrazole derivatives in developing new antimicrobial and anticancer therapies (Othman et al., 2020).
Mecanismo De Acción
Target of Action
Imidazole-containing compounds, which include this compound, are known to have a broad range of biological activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Imidazole derivatives are known to impact various biochemical pathways due to their broad range of biological activities .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-cyclopropyl-6-[4-(1-methylimidazol-4-yl)sulfonylpiperazin-1-yl]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O2S/c1-19-10-15(16-11-19)24(22,23)21-8-6-20(7-9-21)14-5-4-13(17-18-14)12-2-3-12/h4-5,10-12H,2-3,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCPGPVKJFPSISH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-bromo-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)furan-2-carboxamide](/img/structure/B2728920.png)
![3-chloro-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-fluorobenzamide](/img/structure/B2728921.png)
![ethyl 4-(2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzoate](/img/structure/B2728923.png)
![1-ethyl-5-((4-fluorobenzyl)thio)-6-(4-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2728926.png)


![1,3-Dimethyl-6-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2728930.png)


![2,3-dihydro-1H-pyrano[3,2-f]quinolin-2-amine](/img/structure/B2728934.png)
![2-(8-oxo-7-tosyl-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2728935.png)
![1-{Imidazo[1,2-a]pyrimidin-2-yl}ethan-1-one](/img/structure/B2728937.png)

![N-[[4-benzyl-5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2728940.png)